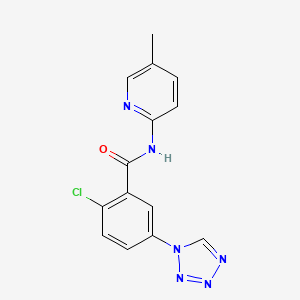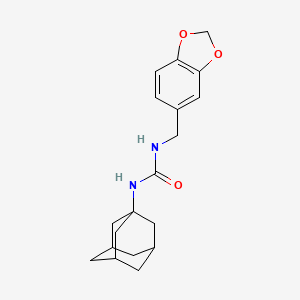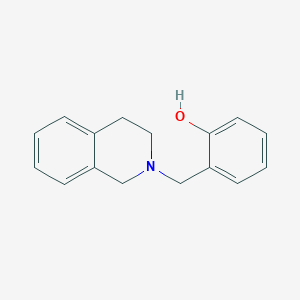![molecular formula C20H25N3O2 B4995248 N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4995248.png)
N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a prodrug that is metabolized in vivo to release a potent histone deacetylase inhibitor, which has been shown to have anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide is complex and not fully understood. This compound is a prodrug that is metabolized in vivo to release a potent histone deacetylase inhibitor. Histone deacetylase inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, histone deacetylase inhibitors have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and sensitize cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide in lab experiments is its potency and specificity. This compound has been shown to have potent anticancer and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, making it important to carefully evaluate its toxicity in preclinical studies.
将来の方向性
There are several future directions for research on N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide. One direction is to further study its anticancer properties and potential applications in combination therapy. Another direction is to investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. In addition, future research could focus on optimizing the synthesis method of this compound and evaluating its toxicity in preclinical studies. Overall, this compound has shown great potential in various fields and is a promising candidate for further research.
合成法
The synthesis of N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide involves several steps. The first step is the preparation of 5-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with N-(dicyclopropylmethyl)amine to yield this compound.
科学的研究の応用
N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer treatment, this compound has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-17(21-20(15-7-8-15)16-9-10-16)11-13-19-23-22-18(25-19)12-6-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAUCYVLSZRFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)CCC3=NN=C(O3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4995165.png)

![methyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995172.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)

![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine](/img/structure/B4995212.png)

![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4995238.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)
![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4995270.png)